RIVASTIGMINEIMPURITY17

CAS No.: 1369779-38-3

Cat. No.: VC8341173

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369779-38-3 |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide |

| Standard InChI | InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 |

| Standard InChI Key | IKJXNUVVPHBWRX-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-] |

| SMILES | CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-] |

| Canonical SMILES | CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-] |

Introduction

Chemical Identity and Structural Characteristics

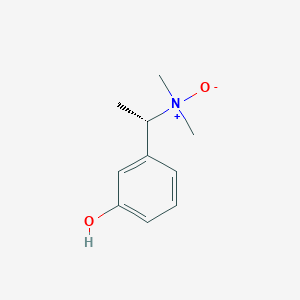

Rivastigmine Impurity 17 is systematically named (1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide and is classified as an oxidation product of rivastigmine. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol . The compound is assigned the CAS registry number 1369779-38-3 and is cataloged in PubChem under CID 73357706 . Structurally, it features a 3-hydroxyphenyl group bonded to a dimethylated ethanamine oxide moiety, distinguishing it from the parent compound through the presence of an N-oxide functional group (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 1369779-38-3 |

| IUPAC Name | (1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide |

| Synonyms | RIVASTIGMINE IMPURITY 17, Rivastigmine impurity 1 |

The stereochemical configuration (1S) indicates the chiral center’s orientation, which may influence its biological activity or interaction with analytical matrices .

Analytical Method Development for Detection and Quantification

The detection and quantification of Rivastigmine Impurity 17 necessitate robust chromatographic methods. A validated ultra-performance liquid chromatography (UPLC) method, developed for rivastigmine analysis, offers insights into impurity profiling . This method employs an Acquity UPLC BEH C₈ column (100 mm × 2.1 mm, 1.7 µm) with a mobile phase of ammonium phosphate buffer and acetonitrile (65:35 v/v). Detection is performed at 254 nm, achieving a retention time of 1.46 minutes for rivastigmine . While the parent compound’s retention behavior is well-documented, impurities like Rivastigmine Impurity 17 would require method adjustments to resolve co-eluting peaks.

Table 2: System Suitability Parameters for UPLC Analysis

| Parameter | Observed Value |

|---|---|

| Retention Time | 1.460 min |

| Theoretical Plates | 3632.447 |

| Tailing Factor | 1.3 |

The method’s specificity was confirmed through blank and placebo analyses, showing no interference at rivastigmine’s retention time . For impurity detection, such parameters ensure that Rivastigmine Impurity 17 can be distinguished from the active pharmaceutical ingredient (API) and other degradation products.

Stability and Degradation Pathways

Rivastigmine is susceptible to degradation under oxidative and alkaline conditions, which directly informs the formation pathways of Rivastigmine Impurity 17. Forced degradation studies under alkaline (NaOH) and oxidative (H₂O₂) stress revealed significant breakdown of the parent compound, with impurity profiles highlighting the N-oxide derivative as a major byproduct . This aligns with the structural features of Rivastigmine Impurity 17, suggesting that oxidation of the tertiary amine in rivastigmine yields this impurity.

Table 3: Forced Degradation Results for Rivastigmine

| Condition | Degradation Observed |

|---|---|

| Alkaline (0.1M NaOH) | Significant degradation |

| Oxidative (3% H₂O₂) | Significant degradation |

| Acidic (0.1M HCl) | Minimal degradation |

| Thermal (80°C) | Minimal degradation |

The susceptibility to oxidation underscores the need for protective packaging and storage conditions to minimize impurity formation during rivastigmine’s shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume